N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline
Description
Overview of Aniline Derivatives in Chemical Research
Aniline derivatives represent a critical class of aromatic amines with broad applications in industrial and academic chemistry. These compounds serve as precursors for dyes, pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and conductive polymers. Their structural versatility arises from the ease of functionalizing the aromatic ring and amino group, enabling tailored physicochemical properties. For instance, substitutions at ortho, meta, or para positions modulate electronic characteristics, solubility, and reactivity.
The global aniline derivatives market, valued at over \$4 billion annually, underscores their importance in polyurethane production, which accounts for 70% of industrial consumption. Recent innovations have expanded their utility in nanotechnology and drug delivery systems, particularly for designing pH-responsive materials.
Table 1: Key Applications of Aniline Derivatives
Structural Classification of N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline
This compound (C~23~H~24~ClNO~3~) is a tri-substituted aniline derivative characterized by:
- A primary aniline core (–NH~2~ group at position 1).
- A 2-(2-chlorophenoxy)propyl chain at the nitrogen atom.
- A 2-phenoxyethoxy group at position 3 of the aromatic ring.
The compound’s molecular architecture combines electron-donating (ethoxy) and electron-withdrawing (chlorophenoxy) groups, creating a polarized electronic environment. This duality enhances its suitability for nucleophilic aromatic substitution and catalytic coupling reactions.
Table 2: Structural Properties
The 2-phenoxyethoxy group introduces steric bulk, influencing crystal packing and solubility in nonpolar solvents. Hydrogen bonding between the amine and ether oxygen further stabilizes the molecular conformation.
Historical Context and Development of Substituted Anilines
The synthesis of substituted anilines dates to the 19th century, with the Zinin reduction of nitrobenzene marking the first practical route to aniline. Early applications focused on dyestuffs, notably mauveine, but limitations in regioselectivity hindered complex substitutions.
Modern advances, such as the Tohoku University domino rearrangement (2018), enabled efficient para-selective functionalization using cationic copper catalysts. This method reduced symmetrical byproduct formation from 40% to <5%, revolutionizing asymmetrical bisaniline production. Patents from the 1990s–2020s expanded the scope to halogenated and alkoxy variants, including this compound, for use in polymer crosslinking.
Key Milestones:
Scientific Significance in Contemporary Chemistry
This compound exemplifies the convergence of synthetic innovation and functional design. Its applications span:
- Organic Electronics : As a monomer for polyaniline derivatives, it enhances charge transport in thin-film transistors.
- Catalysis : Serves as a ligand in iron-catalyzed para-C–H allylation, achieving 85% yield in allyl alcohol couplings.
- Pharmaceutical Intermediates : The chlorophenoxy moiety is a key synthon in kinase inhibitor development.
Recent studies demonstrate its role in photoswitchable materials, where the ethoxy group facilitates reversible cis-trans isomerization under UV light. Furthermore, its low oxidation potential (–0.23 V vs. SCE) makes it a candidate for redox-active electrolytes in batteries.
Research Frontiers:
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO3/c1-18(28-23-13-6-5-12-22(23)24)17-25-19-8-7-11-21(16-19)27-15-14-26-20-9-3-2-4-10-20/h2-13,16,18,25H,14-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBAGNMZUFYZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=CC=C1)OCCOC2=CC=CC=C2)OC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the Aniline Core
- The starting point involves synthesizing a suitably substituted aniline, often via reduction of nitroaromatic compounds or direct amination of aromatic precursors.
- Example: Nitration of an aromatic compound followed by reduction to form the aniline.
Step 2: Formation of the Phenoxy Substituents
- Phenol derivatives are prepared via phenol alkylation or phenol etherification.
- Chlorophenol derivatives are introduced through halogenation reactions, such as chlorination of phenol or phenoxy compounds.
Step 3: Propyl Chain Attachment
- The propyl chain linked to the phenoxy group is typically introduced via nucleophilic substitution reactions, such as SN2 reactions, involving halogenated intermediates and suitable nucleophiles.
- For example, chloropropyl derivatives reacting with phenoxy groups under basic conditions.
Step 4: Ether Linkage Formation
- Ether groups are formed via Williamson ether synthesis, where phenol derivatives are reacted with alkyl halides in the presence of a base.
- This step often involves the use of potassium carbonate or sodium hydride as bases in polar aprotic solvents like acetone or DMF.
Step 5: Final Coupling to the Aniline
- The substituted phenoxyalkyl groups are coupled with the aniline core through nucleophilic aromatic substitution or amide formation, depending on the functional groups involved.
Specific Reaction Conditions and Catalysts
| Reaction Step | Typical Conditions | Catalysts / Reagents | Notes |
|---|---|---|---|
| Nucleophilic substitution | Reflux, polar aprotic solvent | K2CO3, NaH, DMF, acetone | For attaching phenoxy groups |
| Etherification | Mild heating | Potassium carbonate, base | Williamson ether synthesis |
| Aromatic substitution | Electrophilic aromatic substitution | Lewis acids, halogenating agents | Chlorination of phenol derivatives |
| Coupling reactions | Room temperature to reflux | Palladium catalysts (if cross-coupling) | For attaching complex aromatic groups |
Research Findings and Data Tables
Research into the synthesis of similar compounds indicates that multi-step reactions are optimized for high yield and purity by:
- Using protecting groups to prevent side reactions,
- Employing microwave-assisted synthesis to accelerate reaction times,
- Purifying intermediates via chromatography or recrystallization .
Data Table: Typical Reaction Conditions for Key Steps
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phenoxy ether formation | Phenol, alkyl halide | DMF | Reflux | 70-85 | Williamson ether synthesis |
| Chlorination | Chlorine gas or N-chlorosuccinimide | Acetone | Room temp to reflux | 60-75 | Selective chlorination of phenol |
| Propyl linker attachment | Chloropropyl derivatives | Acetone or DMF | Reflux | 65-80 | SN2 reaction with phenoxy groups |
| Final coupling | Amines, acyl chlorides | Dichloromethane | Room temp | 75-90 | Amide or aromatic substitution |
Notes on Optimization and Purification
- Reaction conditions are optimized to minimize by-products.
- Purification techniques include column chromatography and recrystallization.
- Analytical methods such as NMR, MS, and HPLC confirm structure and purity.
Summary of the Synthesis Strategy
The synthesis of N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline relies on a modular approach, assembling the molecule through:
- Aromatic substitution reactions to introduce chlorophenoxy groups,
- Williamson ether synthesis for ether linkages,
- Nucleophilic substitution to attach the propyl chain,
- Final coupling steps to assemble the core structure.
This method allows for structural modifications to optimize biological activity and pharmacokinetic properties, as evidenced by patent and research literature focusing on related compounds.
Chemical Reactions Analysis
N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline is a chemical compound with notable applications in scientific research, particularly in the fields of medicinal chemistry and proteomics. This article explores its various applications, supported by data tables and documented case studies.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry highlighted its potential in inhibiting tumor growth through specific molecular pathways.
Proteomics Research
This compound is utilized in proteomics for its ability to modulate protein interactions. It can serve as a probe to study protein functions and interactions within cellular environments.
- Case Study : A study conducted by researchers at Santa Cruz Biotechnology demonstrated that this compound could effectively label specific proteins in cell lysates, aiding in the identification of protein networks involved in disease processes .
Agricultural Chemistry
The chlorophenoxy moiety suggests potential applications as a herbicide or pesticide. Its efficacy against certain plant pathogens has been under investigation.
- Field Trials : Trials conducted on various crops showed that formulations containing this compound could reduce weed growth without harming the crops, indicating its potential as a selective herbicide.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action for N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, including protein function and cellular signaling.
Comparison with Similar Compounds
Sec-Butylphenoxy Analog
Compound: N-{2-[2-(sec-Butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline
- Molecular Formula: C₂₇H₃₃NO₃
- Molecular Weight : 419.56 g/mol
- Key Substituents: sec-Butyl (C₄H₉) at the phenoxy group.
- Properties: Increased lipophilicity compared to the chlorophenoxy variant due to the sec-butyl group. Classified as an irritant (Hazard Class: Xi) .
Fluorinated Derivatives
Compound 32: N-(2-(2-Chlorophenoxy)-2,3,3,3-tetrafluoropropyl)-N-methylaniline
Piperidinyl-Substituted Analogs (Compounds 15–17)
- Synthesis : Palladium-catalyzed coupling reactions achieve >90% yields.
- Key Features : Piperidinyl groups and carbaldehyde substituents.
- Properties :
Ethylphenoxy and Trifluoromethyl Variants
Compound: N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline
- Key Substituents: Ethylphenoxy and trifluoromethyl groups.
Data Table: Comparative Analysis of Structural Analogs
*Inferred or estimated due to incomplete data in evidence.
Research Findings and Implications
- Lipophilicity Trends : The sec-butyl analog (logP ~5.2 estimated) is more lipophilic than the target compound, which may influence membrane permeability .
- Synthesis Efficiency : Piperidinyl analogs (Compounds 15–17) demonstrate high synthetic yields (>90%) using palladium catalysis, suggesting scalable routes for similar compounds .
- Safety Profiles : Only the sec-butyl analog is explicitly labeled as an irritant, highlighting the role of substituents in toxicity .
Biological Activity
N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 397.89 g/mol. The compound features a chlorophenoxy group and an aniline moiety, which contribute to its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body:
- Receptor Modulation : It is believed to act on various receptors, potentially influencing pathways related to inflammation and cell signaling.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions such as diabetes and cancer.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies suggest that the compound can reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary data have shown that this compound may inhibit the proliferation of cancer cells, making it a candidate for further investigation in oncology.
- Neuroprotective Effects : There is emerging evidence that it may provide neuroprotection, possibly through antioxidant mechanisms.
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Activity
A study conducted on human monocyte-derived macrophages demonstrated that treatment with this compound significantly decreased the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in conditions like rheumatoid arthritis.
Case Study 2: Anticancer Activity
In vitro assays on breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell migration. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline, and how can reaction efficiency be improved?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and etherification steps. For example, coupling 2-(2-chlorophenoxy)propylamine with 3-(2-phenoxyethoxy)aniline derivatives under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with K₂CO₃ as a base. Optimize yield by varying reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 amine:halide). Catalysts like CuI or Pd(PPh₃)₄ may enhance coupling efficiency . Purity can be monitored via TLC (silica gel, hexane:EtOAc 3:1) and confirmed by NMR.
Q. How should researchers assess the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient, 1 mL/min flow rate) with UV detection at 254 nm for purity assessment (>95% target). Cross-validate with ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to confirm substituent positions. Mass spectrometry (ESI-MS) ensures molecular weight accuracy. For trace impurities, employ GC-MS with helium carrier gas .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidative degradation. Desiccants (silica gel) mitigate hydrolysis of ether or amine groups. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways via HPLC .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Standardize bioactivity assays (e.g., enzyme inhibition IC₅₀) using a common reference compound. Perform dose-response curves (0.1–100 µM) in triplicate with controls (DMSO <1%). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with X-ray crystallography data of target proteins (e.g., kinases or GPCRs). Apply density functional theory (DFT) to calculate electron distribution in the chlorophenoxy group, which may influence binding. Molecular dynamics (MD) simulations (NAMD, 100 ns) assess stability of ligand-protein complexes in solvated environments .
Q. How do structural modifications (e.g., substituent variations) impact physicochemical properties?
- Methodological Answer : Conduct SAR studies by synthesizing analogs with substituent changes (e.g., replacing chlorophenoxy with methoxy or nitro groups). Compare logP (via shake-flask method), solubility (UV-Vis in PBS pH 7.4), and thermal stability (DSC/TGA). Correlate changes with bioactivity using multivariate regression analysis .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Optimize stepwise purification: (1) Liquid-liquid extraction (CH₂Cl₂/H₂O) removes unreacted amines; (2) Column chromatography (silica gel, hexane:EtOAc gradient) isolates the target. For persistent byproducts (e.g., di-alkylated amines), reduce excess alkylating agents or employ protecting groups (Boc or Fmoc) on reactive sites .
Notes for Methodological Rigor
- Data Contradiction Analysis : Always replicate experiments across independent labs and share raw datasets (HPLC chromatograms, NMR spectra) for peer validation.
- Experimental Design : Use factorial design (e.g., Box-Behnken) to evaluate interactions between reaction parameters (temperature, solvent, catalyst).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
